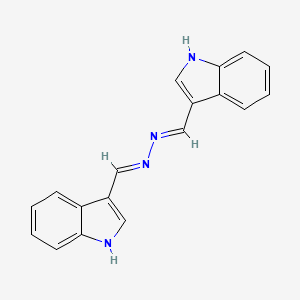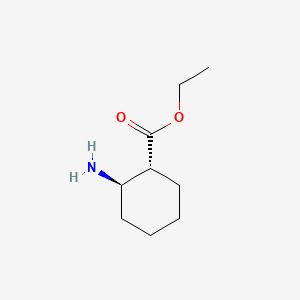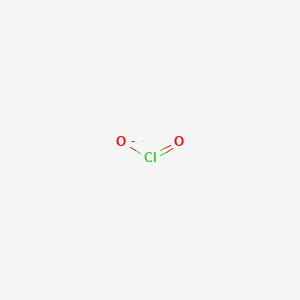
diiron nitride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diiron nitride is an inorganic compound composed of iron and nitrogen with the chemical formula Fe₂N. It is a member of the iron nitrides family, which includes various stoichiometries such as Fe₃N₄, Fe₄N, Fe₇N₃, and Fe₁₆N₂ . This compound is known for its unique properties, including its metallic nature and crystalline structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diiron nitride can be synthesized through several methods. One common approach involves the direct reaction of iron with nitrogen gas at elevated temperatures. This process typically requires temperatures around 200°C, where the compound decomposes . Another method involves the reduction of iron oxides or iron salts in the presence of ammonia or other nitrogen-containing gases .
Industrial Production Methods: Industrial production of this compound often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the product. The process may include steps such as the reduction of iron oxides with hydrogen gas followed by nitridation with nitrogen gas .
Analyse Des Réactions Chimiques
Types of Reactions: Diiron nitride undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with strong acids to produce ammonia (NH₃) and iron salts .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized by oxygen or other oxidizing agents to form iron oxides and nitrogen gas.
Reduction: It can be reduced by hydrogen gas or other reducing agents to produce iron and ammonia.
Substitution: this compound can react with halogens or other electrophiles to form substituted iron nitride compounds.
Major Products Formed:
Oxidation: Iron oxides (Fe₂O₃, Fe₃O₄) and nitrogen gas (N₂).
Reduction: Iron (Fe) and ammonia (NH₃).
Substitution: Substituted iron nitride compounds.
Applications De Recherche Scientifique
Diiron nitride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of diiron nitride involves its ability to facilitate the formation and cleavage of nitrogen-hydrogen bonds. This is achieved through proton-coupled electron transfer (PCET) processes, where the nitride acts as a bridging ligand between iron atoms . The unique geometric and electronic properties of the this compound complex enable it to adapt to various reaction conditions and facilitate the formation of ammonia and other nitrogen-containing compounds .
Comparaison Avec Des Composés Similaires
Diiron nitride can be compared with other iron nitrides such as Fe₃N₄, Fe₄N, Fe₇N₃, and Fe₁₆N₂ . While these compounds share similar properties, this compound is unique in its specific stoichiometry and reactivity. For example:
Fe₃N₄: Known for its higher nitrogen content and different crystalline structure.
Fe₄N: Exhibits different magnetic properties compared to this compound.
Fe₇N₃: Has a more complex structure and different reactivity.
Fe₁₆N₂: Known for its high nitrogen content and unique magnetic properties.
This compound stands out due to its specific balance of iron and nitrogen, making it particularly useful in catalytic and industrial applications.
Propriétés
Numéro CAS |
12023-20-0 |
|---|---|
Formule moléculaire |
Fe2N2 |
Poids moléculaire |
139.7034 |
Synonymes |
diiron nitride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


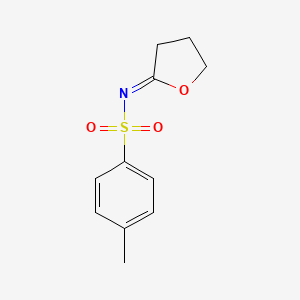
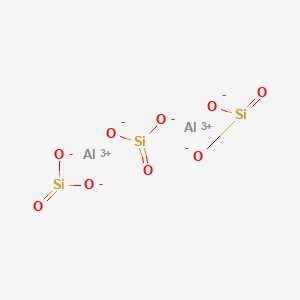
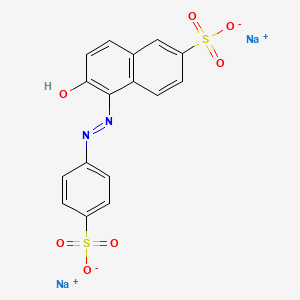
![[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate](/img/structure/B1143383.png)

